N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(4-(dimethylamino)phenyl)oxalamide
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Overview
Description
N1-(2-([2,3’-bithiophen]-5-yl)ethyl)-N2-(4-(dimethylamino)phenyl)oxalamide is a complex organic compound that features a combination of bithiophene and dimethylaminophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-([2,3’-bithiophen]-5-yl)ethyl)-N2-(4-(dimethylamino)phenyl)oxalamide typically involves the following steps:
Formation of the Bithiophene Moiety: The bithiophene unit can be synthesized through a cross-coupling reaction starting from 2-halo thiophenes.
Attachment of the Dimethylaminophenyl Group: This step involves the reaction of dimethylaminobenzaldehyde with an appropriate nucleophile to form the dimethylaminophenyl group.
Oxalamide Formation: The final step involves the reaction of the bithiophene and dimethylaminophenyl intermediates with oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N1-(2-([2,3’-bithiophen]-5-yl)ethyl)-N2-(4-(dimethylamino)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the dimethylaminophenyl moiety can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride as catalysts.
Major Products
Oxidation: Sulfoxides or sulfones from the bithiophene moiety.
Reduction: Amines from the reduction of nitro groups.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
N1-(2-([2,3’-bithiophen]-5-yl)ethyl)-N2-(4-(dimethylamino)phenyl)oxalamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N1-(2-([2,3’-bithiophen]-5-yl)ethyl)-N2-(4-(dimethylamino)phenyl)oxalamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(dimethylamino)benzoate: Shares the dimethylaminophenyl group but lacks the bithiophene moiety.
N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide: Contains a dimethylaminoethyl group but has a different core structure.
Uniqueness
N1-(2-([2,3’-bithiophen]-5-yl)ethyl)-N2-(4-(dimethylamino)phenyl)oxalamide is unique due to the combination of bithiophene and dimethylaminophenyl groups, which confer specific electronic and structural properties not found in similar compounds .
This detailed article provides a comprehensive overview of N1-(2-([2,3’-bithiophen]-5-yl)ethyl)-N2-(4-(dimethylamino)phenyl)oxalamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N'-[4-(dimethylamino)phenyl]-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S2/c1-23(2)16-5-3-15(4-6-16)22-20(25)19(24)21-11-9-17-7-8-18(27-17)14-10-12-26-13-14/h3-8,10,12-13H,9,11H2,1-2H3,(H,21,24)(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMATYAVVOYNEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(S2)C3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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